2,7-Dichloro-8-methoxyquinoxaline
CAS No.: 347162-22-5
Cat. No.: VC13649618
Molecular Formula: C9H6Cl2N2O
Molecular Weight: 229.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 347162-22-5 |
|---|---|
| Molecular Formula | C9H6Cl2N2O |
| Molecular Weight | 229.06 g/mol |
| IUPAC Name | 2,7-dichloro-8-methoxyquinoxaline |
| Standard InChI | InChI=1S/C9H6Cl2N2O/c1-14-9-5(10)2-3-6-8(9)13-7(11)4-12-6/h2-4H,1H3 |
| Standard InChI Key | HEQWZKLDBORVBU-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC2=NC=C(N=C21)Cl)Cl |
| Canonical SMILES | COC1=C(C=CC2=NC=C(N=C21)Cl)Cl |
Introduction
Structural Overview and Molecular Characteristics
The molecular architecture of 2,7-dichloro-8-methoxyquinoxaline consists of a bicyclic quinoxaline system (a benzene ring fused to a pyrazine ring) with three substituents: chlorine atoms at the 2- and 7-positions and a methoxy group (-OCH) at the 8-position . This arrangement creates a polarized electron distribution, with the electron-withdrawing chlorine atoms reducing electron density in the aromatic system, while the methoxy group donates electrons through resonance. The compound’s InChI string (\text{InChI=1S/C}_9\text{H}_6\text{Cl}_2\text{N}_2\text{O/c1-14-9-5(10)2-3-6-8(9)13-7(11)4-12-6/h2-4H,1H3) and SMILES notation () encode its connectivity and stereochemistry .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 228.96 g/mol |
| Exact Mass | 227.975 g/mol |
| Topological Polar Surface Area | 38.7 Ų |
| LogP (Octanol-Water) | 2.81 (estimated) |
The methoxy group’s orientation introduces steric hindrance, potentially affecting binding interactions in biological systems. Comparative studies with analogous compounds, such as 2,3-dichloro-6-methoxyquinoxaline, suggest that substituent positioning significantly influences reactivity and crystal packing .
Synthesis and Manufacturing Processes
The synthesis of 2,7-dichloro-8-methoxyquinoxaline typically follows a multi-step protocol involving halogenation and methoxylation. A representative method, adapted from similar quinoxaline derivatives, proceeds as follows :
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Quinoxaline Core Formation: Condensation of o-phenylenediamine with a dicarbonyl precursor under acidic conditions yields the unsubstituted quinoxaline.
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Chlorination: Treatment with phosphorus oxychloride (POCl) in dimethylformamide (DMF) introduces chlorine atoms at positions 2 and 7.
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Methoxylation: Nucleophilic aromatic substitution replaces a labile chlorine (commonly at position 8) with a methoxy group using sodium methoxide (NaOCH).
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Chlorination | POCl, DMF, 110°C, 1 hr | ~80% |
| Methoxylation | NaOCH, MeOH, reflux, 4 hr | ~65% |
Crystallization from butanol or ethanol produces high-purity material . Challenges include controlling regioselectivity during chlorination and minimizing side reactions such as over-halogenation.
Structural and Crystallographic Analysis
While single-crystal X-ray diffraction data for 2,7-dichloro-8-methoxyquinoxaline remain unpublished, insights can be drawn from structurally related compounds. For instance, 2,3-dichloro-6-methoxyquinoxaline crystallizes in the monoclinic space group with unit cell parameters Å, Å, Å, and . The quinoxaline core adopts a planar conformation, with chlorine and methoxy substituents inducing slight torsional distortions. Intermolecular interactions, such as C–H···Cl hydrogen bonds and π-π stacking, stabilize the crystal lattice .
Physicochemical Properties
2,7-Dichloro-8-methoxyquinoxaline is a crystalline solid at room temperature. Key properties include:
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Solubility: Moderately soluble in dichloromethane, dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF); poorly soluble in water.
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Thermal Stability: Decomposition occurs above 250°C, as inferred from analogues like 2,7-dichloroquinoxaline (melting point: 140–141°C) .
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Spectroscopic Data:
| Compound | IC (ColQ1) | Target Organism |
|---|---|---|
| 6-Chloro-quinoxaline | 12.5 µM | Bacillus cereus |
| 2,7-Dichloro-8-methoxyquinoxaline | Data pending | Under investigation |
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